1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a 5-fluoropyridine-3-carbonyl group and a 1,2,5-thiadiazol-3-yl group, making it a molecule of significant interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the 5-fluoropyridine-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-amine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine moiety, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exerts its effects is complex and depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity to certain biological targets, while the thiadiazole group may contribute to the compound’s overall stability and reactivity. The piperazine ring often plays a role in improving the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
When compared to similar compounds, 1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,4-triazol-3-yl)piperazine: This compound has a triazole ring instead of a thiadiazole ring, which may alter its reactivity and biological activity.
1-(5-Fluoropyridine-3-carbonyl)-4-(1,3,4-thiadiazol-2-yl)piperazine: The position of the thiadiazole ring is different, potentially affecting its interaction with biological targets.
1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-oxadiazol-3-yl)piperazine: The oxadiazole ring introduces different electronic properties, which can influence the compound’s overall behavior in chemical reactions and biological systems.
Biological Activity
The compound 1-(5-Fluoropyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-fluoropyridine-3-carboxylic acid derivatives with piperazine and thiadiazole moieties. The incorporation of these functional groups is believed to enhance the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiadiazole-based compounds. For instance, derivatives containing piperazine linked to thiadiazole scaffolds demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HepG2. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL , indicating a promising therapeutic index compared to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Cytotoxicity of Thiadiazole-Piperazine Derivatives
The anticancer activity is attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they may target kinases such as BRAF(V600E), which is implicated in several cancers. Additionally, studies suggest that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Antimicrobial Activity
Beyond anticancer properties, similar piperazine derivatives have also shown promising antimicrobial activity. The presence of the thiadiazole ring enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperazine or thiadiazole rings significantly impact biological activity. For example:
- Substituting the phenyl group on piperazine with a furoyl moiety markedly increased antiproliferative activity.
- Positioning of substituents on the thiadiazole ring was also crucial; for instance, moving an ethoxy group from para to ortho positions resulted in enhanced cytotoxicity.
Case Studies
In a comparative study involving various derivatives:
- The compound with a benzyl piperidine moiety exhibited the highest potency against MCF-7 cells (IC50 = 2.32 µg/mL) .
- Another study evaluated a series of pyrazole derivatives that showed synergistic effects when combined with doxorubicin in breast cancer models, suggesting potential for combination therapies .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5OS/c13-10-5-9(6-14-7-10)12(19)18-3-1-17(2-4-18)11-8-15-20-16-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVPBUVOMRZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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